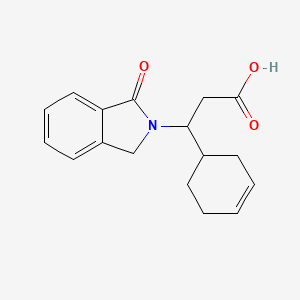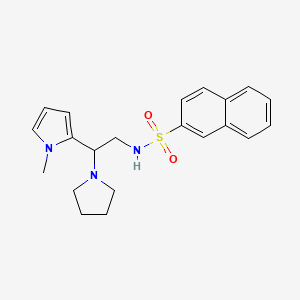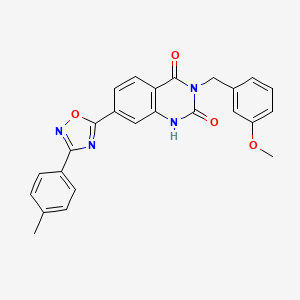
3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinazoline, a bicyclic aromatic heterocyclic compound. It features a 3-methoxybenzyl group and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety attached to the quinazoline scaffold. This structure suggests potential biological activity, as quinazoline derivatives are known for their diverse pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzohydrazides with various reagents. For instance, the reaction with Schiff bases in methanol followed by KMnO_4 oxidation can lead to the formation of 3-benzylideneamino-4(3H)-quinazolinones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with appropriate modifications to incorporate the oxadiazole group.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be significantly influenced by substituents. For example, the introduction of a chlorine atom(s) on the benzofused moiety of 3-hydroxy-quinazoline-2,4-dione derivatives can yield Gly/NMDA selective antagonists . The presence of methoxy groups can also affect the molecular conformation, as seen in the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, which exhibit V-shaped conformations .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including electrophilic substitution, as demonstrated by the radioiodination of a benzo[g]quinazoline derivative . The presence of the oxadiazole ring in the compound suggests potential reactivity, as oxadiazoles can participate in nucleophilic substitution reactions and can act as ligands in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can be deduced from their molecular structure and substituents. For instance, the methoxy group can influence the solubility and electronic properties of the molecule . Quantum chemical calculations, such as those performed on related molecules, can provide insights into the electronic structure, including HOMO-LUMO gaps, dipole moments, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the compound with biological targets .
科学的研究の応用
Antitumor Activity
Research has shown that natural product analogs bearing the 1,2,4-oxadiazole moiety exhibit significant antitumor activity. For instance, compounds synthesized from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline demonstrated potent antitumor effects across a panel of 11 cell lines, with certain derivatives showcasing mean IC50 values of approximately 9.4 µM (Maftei et al., 2013).
Synthesis Methodologies
Innovations in synthetic methodologies allow for the efficient preparation of quinazoline-2,4-diones. One study detailed a DMAP-catalyzed one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, highlighting the versatility of these compounds in organic synthesis (Chen et al., 2020).
Receptor Selective Antagonists
Quinazoline-2,4-dione derivatives have been investigated for their potential as selective antagonists for various receptors. One study reported the design of new derivatives as AMPA and kainate receptor antagonists, demonstrating the structural importance of the 3-hydroxy group and specific heterocyclic moieties for receptor affinity and selectivity (Colotta et al., 2006).
Inhibitory Activity
Compounds featuring the quinazoline moiety have been shown to possess selective inhibitory activity towards specific enzymes. For instance, 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines substituted at the 6-position displayed potent inhibitory activity against cyclic GMP phosphodiesterase, with specific substitutions enhancing activity and selectivity (Takase et al., 1994).
Antimicrobial and Antimalarial Activities
Quinazoline derivatives have also been explored for their antimicrobial and antimalarial properties. Research into fluoroquinolone and quinazolinedione activities against Mycobacterium smegmatis strains highlighted the potential of dione derivatives in treating infections resistant to traditional fluoroquinolones (Malik et al., 2011). Additionally, benzo(h)quinoline derivatives have been synthesized and evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice (Rice, 1976).
特性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-6-8-17(9-7-15)22-27-23(33-28-22)18-10-11-20-21(13-18)26-25(31)29(24(20)30)14-16-4-3-5-19(12-16)32-2/h3-13H,14H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXNQNLEXBUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

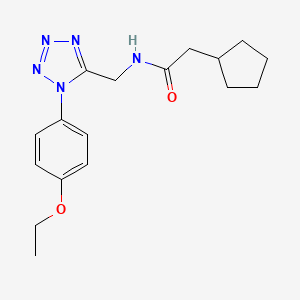

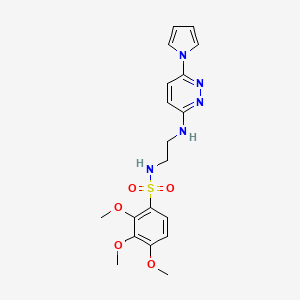
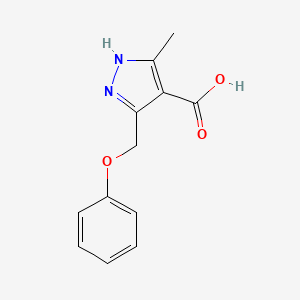
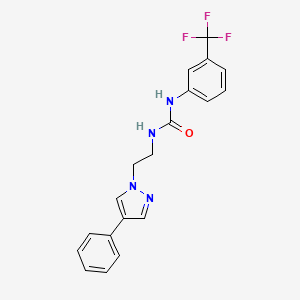

![(3Z)-1-(4-chlorobenzyl)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2553638.png)

![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)
